![molecular formula C27H29N5O3S B12150302 2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide](/img/structure/B12150302.png)
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide
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Overview
Description
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the introduction of the sulfanyl group, and the coupling with the furan ring. Typical reaction conditions might include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and nitriles.
Introduction of the sulfanyl group: This step might involve nucleophilic substitution reactions.
Coupling with the furan ring: This could be done through condensation reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions could target the triazole ring or the imine bond.
Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions but might include oxidized or reduced forms of the original compound, or substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential as an enzyme inhibitor or receptor modulator, particularly in pathways involving the triazole ring.
Medicine
Medicinal applications could include its use as a lead compound in drug discovery, particularly for diseases where modulation of specific biological pathways is beneficial.
Industry
In industry, it might be used in the synthesis of advanced materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins involved in critical biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds often have similar biological activities and can be used for comparison.
Sulfanyl-containing compounds: These might share similar chemical reactivity.
Furan derivatives: These compounds can be compared based on their aromaticity and potential biological activities.
Uniqueness
The uniqueness of 2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide lies in its combination of functional groups, which might confer unique biological activities or chemical reactivity not seen in simpler compounds.
Properties
Molecular Formula |
C27H29N5O3S |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide |
InChI |
InChI=1S/C27H29N5O3S/c1-18(23-7-6-16-35-23)28-29-24(33)17-36-26-31-30-25(19-8-10-20(11-9-19)27(2,3)4)32(26)21-12-14-22(34-5)15-13-21/h6-16H,17H2,1-5H3,(H,29,33)/b28-18+ |
InChI Key |
WTRIGIZDAKQYIP-MTDXEUNCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)C(C)(C)C)/C4=CC=CO4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)C(C)(C)C)C4=CC=CO4 |
Origin of Product |
United States |
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